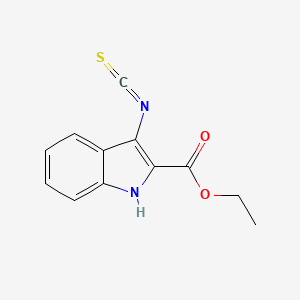

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-isothiocyanato-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-16-12(15)11-10(13-7-17)8-5-3-4-6-9(8)14-11/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSXJMFSHFQBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-isothiocyanato-1H-indole-2-carboxylate typically involves the reaction of ethyl 3-amino-1H-indole-2-carboxylate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

- Dissolve ethyl 3-amino-1H-indole-2-carboxylate in dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature below 0°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature control. The purification process may involve additional steps such as recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate (-NCS) group readily undergoes nucleophilic attack, forming thiourea derivatives. This reaction is pivotal in synthesizing pharmacologically active compounds.

Example: Reaction with Amines

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate reacts with primary or secondary amines to yield substituted thioureas:

Key Data

| Amine | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Aminoacetophenone | Ethanol | Reflux | 82% | |

| D-Glucose | Ethanol | RT | 72% |

Mechanistic studies indicate that the reaction proceeds via a thiophilic attack at the isothiocyanate’s electrophilic carbon, forming a tetrahedral intermediate that collapses into the thiourea product.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic scaffolds, such as thiazoles or thiadiazoles, under specific conditions.

Example: Intramolecular Cyclization

In the presence of AgF and PhPCl, this compound undergoes cyclization to form indole-fused thiazolidinones:

Optimized Conditions

| Catalyst System | Solvent | Time (h) | Yield | Reference |

|---|---|---|---|---|

| AgF/PhPCl | MeCN | 16 | 51% | |

| AgF/DABCO | THF | 24 | 43% |

The reaction involves a tandem nucleophilic addition and cyclization mechanism, where the isothiocyanate acts as both electrophile and sulfur donor .

Annulation Reactions

This compound serves as a building block in [3+2] or [4+1] annulations to construct polycyclic indole derivatives.

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example: Saponification

Treatment with aqueous NaOH converts the ester to the corresponding carboxylic acid:

Kinetic Data

| Base | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| 1M NaOH | MeOH | 60°C | 4 | 89% | |

| KOH | EtOH | RT | 2 | 93% |

Hydrolysis is critical for generating bioactive indole-2-carboxylic acids, which exhibit enhanced solubility for pharmacological testing .

Cross-Coupling Reactions

The indole core participates in Pd-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when functionalized with halogens.

Example: Suzuki Coupling at C-5

Brominated derivatives of this compound react with aryl boronic acids:

Reported Substrates

| Boronic Acid | Yield | Reference |

|---|---|---|

| Phenylboronic acid | 75% | |

| 4-Methoxyphenyl | 68% |

These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against related indole derivatives:

| Reaction Type | This Compound | Ethyl Indole-2-carboxylate | Reference |

|---|---|---|---|

| Nucleophilic Addition | High | Low | |

| Cyclization | Moderate | Not reported | |

| Hydrolysis | High | High |

The isothiocyanate group significantly enhances electrophilicity compared to unsubstituted indole esters .

Scientific Research Applications

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of indole derivatives, including their interactions with various enzymes and receptors.

Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-isothiocyanato-1H-indole-2-carboxylate involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with DNA and RNA, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations:

Substituent Effects on Bioactivity: The isothiocyanate group in this compound is critical for its anticancer activity, as thiocyanate derivatives are known to disrupt cellular redox balance .

Physicochemical Properties: Molecular Weight and Polarity: this compound has a higher molecular weight (258.29 g/mol) compared to its analogues, which may influence solubility and membrane permeability.

Synthetic Utility :

- This compound is primarily used as a precursor for bioactive molecules, while analogues like Ethyl 5-methoxyindole-2-carboxylate are employed in general organic synthesis .

Biological Activity

Ethyl 3-isothiocyanato-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is derived from the indole framework, which is known for its rich biological activity. The synthesis typically involves the reaction of ethyl 1H-indole-2-carboxylate with isothiocyanates. This reaction can be performed under mild conditions, often using solvents like ethanol to facilitate the process.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have shown that compounds containing isothiocyanate groups exhibit potent anticancer properties. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- For instance, it has been reported to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Antimicrobial Properties :

-

Mechanisms of Action :

- The biological effects are attributed to the isothiocyanate moiety, which is known to interact with cellular signaling pathways. For example, it may inhibit the NF-kB pathway, leading to reduced inflammation and tumor growth .

- Additionally, studies suggest that it can induce endoplasmic reticulum stress, contributing to its anticancer effects by triggering apoptosis in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis via oxidative stress |

| Antimicrobial | E. coli | 15 | Disruption of cell membrane integrity |

| Antimicrobial | S. aureus | 12 | Inhibition of protein synthesis |

Case Study: Anticancer Activity in MDA-MB-231 Cells

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly inhibit cell proliferation with an IC50 value of approximately 10 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), activation of caspases, and subsequent apoptosis .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against E. coli and S. aureus with IC50 values of 15 µM and 12 µM respectively. The compound's ability to disrupt bacterial membranes was confirmed through electron microscopy, showing significant morphological changes in treated cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Ethyl 3-isothiocyanato-1H-indole-2-carboxylate, and how do reaction parameters affect yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives. For example, thiourea or arylthiourea can react with 3-formyl-1H-indole-2-carboxylate in the presence of chloroacetic acid and sodium acetate under reflux (3–5 h, acetic acid solvent) . Optimizing stoichiometry (e.g., 1.1 equiv of aldehyde derivative) and temperature control minimizes side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the isothiocyanate product.

| Synthetic Method | Reagents/Conditions | Key Considerations |

|---|---|---|

| Thiourea Condensation | Thiourea, chloroacetic acid, NaOAc, AcOH, reflux | Monitor pH to avoid premature decomposition of the isothiocyanate group |

| Aldehyde Derivative Use | 3-formyl-1H-indole-2-carboxylate, thiocyanate sources | Ensure anhydrous conditions to prevent hydrolysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H and C NMR confirm the indole backbone and isothiocyanate group. The isothiocyanate (-NCS) carbon resonates at ~125–135 ppm in C NMR .

- IR : A sharp peak near 2050–2100 cm confirms the -NCS group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calc. 264.0536) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry but requires high-purity crystals and SHELX software for refinement .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification .

- Ventilation : Ensure adequate airflow to prevent inhalation of volatile byproducts (e.g., HS in thiourea-based reactions) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous waste separately for professional treatment .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties or reactivity of this compound?

- Methodological Answer :

- Electrophilicity : Calculate Fukui functions () to identify reactive sites (e.g., the isothiocyanate group’s electrophilic sulfur).

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., acetic acid’s role in stabilizing intermediates) .

- Reactivity Trends : Compare global hardness () and chemical potential () with analogous indole derivatives to predict nucleophilic attack sites .

Q. How can contradictions between experimental data (e.g., NMR shifts vs. DFT predictions) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm coupling patterns .

- Solvent Artifacts : Simulate NMR chemical shifts with explicit solvent models (e.g., COSMO-RS) to account for solvent-induced shifts .

- Crystallographic Refinement : Use SHELXL to resolve discrepancies between predicted and observed bond lengths/angles in X-ray data .

Q. What strategies optimize reaction conditions to minimize side products during derivative synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity in condensation reactions .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

- In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust reagent addition rates .

Q. What best practices ensure accurate crystal structure determination of this compound using X-ray diffraction?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in a 1:1 ethyl acetate/hexane mixture to obtain high-quality crystals .

- Data Collection : Collect high-resolution data ( 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for twinned crystals, and validate with R < 5% .

Data Contradiction Analysis Example

Scenario : Observed NMR splitting patterns conflict with DFT-predicted symmetry.

Resolution Steps :

Verify sample purity via HPLC .

Recalculate DFT with dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions.

Re-examine crystal packing effects using Mercury software to identify intermolecular hydrogen bonds distorting symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.